molecular formula C17H28O8 B12799396 Tetraethyl 1,1,5,5-pentanetetracarboxylate CAS No. 3779-30-4

Tetraethyl 1,1,5,5-pentanetetracarboxylate

Cat. No.: B12799396
CAS No.: 3779-30-4
M. Wt: 360.4 g/mol
InChI Key: HKZYXKOJTRUQHY-UHFFFAOYSA-N
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Description

Tetraethyl 1,1,5,5-pentanetetracarboxylate is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a pentane backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl 1,1,5,5-pentanetetracarboxylate can be synthesized through the esterification of 1,1,5,5-pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification. The general reaction is as follows:

1,1,5,5-pentanetetracarboxylic acid+4ethanolTetraethyl 1,1,5,5-pentanetetracarboxylate+4water\text{1,1,5,5-pentanetetracarboxylic acid} + 4 \text{ethanol} \rightarrow \text{this compound} + 4 \text{water} 1,1,5,5-pentanetetracarboxylic acid+4ethanol→Tetraethyl 1,1,5,5-pentanetetracarboxylate+4water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 1,1,5,5-pentanetetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: 1,1,5,5-pentanetetracarboxylic acid.

    Transesterification: Various tetraesters depending on the alcohol used.

    Reduction: 1,1,5,5-pentanetetraol.

Scientific Research Applications

Tetraethyl 1,1,5,5-pentanetetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetraethyl 1,1,5,5-pentanetetracarboxylate depends on the specific reaction or application. In general, the ester groups can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl 1,3,3,5-pentanetetracarboxylate
  • Tetraethyl 1,2,6,7-heptanetetracarboxylate
  • 1,3-Bis(diethylmalonyl)propane

Uniqueness

Tetraethyl 1,1,5,5-pentanetetracarboxylate is unique due to its specific structure, which includes four ester groups attached to a pentane backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

3779-30-4

Molecular Formula

C17H28O8

Molecular Weight

360.4 g/mol

IUPAC Name

tetraethyl pentane-1,1,5,5-tetracarboxylate

InChI

InChI=1S/C17H28O8/c1-5-22-14(18)12(15(19)23-6-2)10-9-11-13(16(20)24-7-3)17(21)25-8-4/h12-13H,5-11H2,1-4H3

InChI Key

HKZYXKOJTRUQHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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